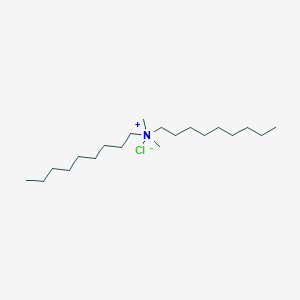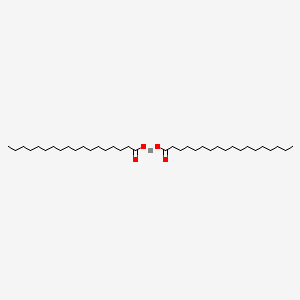
Cupric stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cupric stearate, also known as copper(II) stearate, is a metal-organic compound that is a salt of copper and stearic acid. Its chemical formula is Cu(C_17H_35COO)_2. This compound is classified as a metallic soap, which means it is a metal derivative of a fatty acid. This compound appears as a blue-green amorphous substance and is insoluble in water, ethanol, and ether but soluble in pyridine .
Mecanismo De Acción
Copper(II) Stearate, also known as Cupric Stearate, is a metal-organic compound, a salt of copper and stearic acid with the formula Cu(C 17 H 35 COO) 2 . This compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid .
Target of Action
Copper(II) Stearate primarily targets biological systems where copper ions play a role. Copper ions are essential micronutrients that play a variety of functions in biological systems . They are involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 .
Mode of Action
The mode of action of Copper(II) Stearate is multifaceted. The main mechanism of bactericidal activity is the generation of reactive oxygen species (ROS), which irreversibly damages membranes . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses .
Biochemical Pathways
Copper(II) Stearate affects biochemical pathways where copper ions are involved. Copper ions readily form complexes with biomolecules containing certain amino acid residues . The copper-dependence of O2 transport, metabolism, and production of signaling molecules are supported by molecular systems that regulate and preserve tightly-bound static and weakly-bound dynamic cellular copper pools .
Pharmacokinetics
Copper(II) Stearate is a blue-green amorphous substance . It is insoluble in water, ethanol, or ether but soluble in pyridine . This solubility profile can impact its absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.
Result of Action
The result of Copper(II) Stearate’s action at the molecular and cellular level involves changes in the redox status of the cell. During the switch between Cu(I) and Cu(II) states, electron transfer results in the generation of reactive oxygen species (ROS), including superoxide anion (O2−), nitric oxide (NO−), hydroxyl radical (OH−), and hydrogen peroxide (H2O2), through Fenton reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Copper(II) Stearate. For instance, the compound is stable and non-reactive under normal conditions . When trying to ignite, copper stearate first melts and then begins to burn with a green (at the base) flame, then it quickly turns black due to the formation of cupric oxide . This suggests that temperature and oxidative conditions can influence the stability and reactivity of Copper(II) Stearate.
Análisis Bioquímico
Biochemical Properties
Copper(II) Stearate interacts with various biomolecules in biochemical reactions. Copper is a physiological metal, being widely present in many biomolecules and playing a remarkable role in a diversity of biochemical processes because of its interesting Cu(II)/Cu(I) redox pair . Copper(II) Stearate, due to its copper content, may participate in these biochemical reactions.
Cellular Effects
Copper ions, which are part of Copper(II) Stearate, have been found to regulate cellular changes that underlie transitions in cell state . Copper ions in organelles called mitochondria directly catalyse the oxidation of metabolic molecules . This drives the metabolic and epigenetic programming that underlies immune-cell activation .
Molecular Mechanism
Copper ions, which are part of Copper(II) Stearate, have been found to catalyse the oxidation of metabolic molecules . This suggests that Copper(II) Stearate might exert its effects at the molecular level through the copper ions it contains.
Temporal Effects in Laboratory Settings
Copper(II) Stearate is stable and non-reactive under normal conditions .
Dosage Effects in Animal Models
Copper, which is part of Copper(II) Stearate, has been found to be safe for all animal species up to the maximum total copper content authorised in feed .
Metabolic Pathways
Copper(II) Stearate may be involved in metabolic pathways through the copper ions it contains. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .
Transport and Distribution
Copper ions, which are part of Copper(II) Stearate, are transported and distributed within cells and tissues .
Subcellular Localization
Copper ions, which are part of Copper(II) Stearate, have been found in organelles called mitochondria .
Métodos De Preparación
Cupric stearate can be synthesized through various methods. One common synthetic route involves the exchange reaction between sodium stearate and copper sulfate. Another method involves the reaction of cupric acetate with stearic acid in an ethanol solution. The resulting precipitate is washed with ethanol to remove any free acid and then dried under vacuum at 100°C to obtain a light blue powder .
Análisis De Reacciones Químicas
Cupric stearate undergoes several types of chemical reactions, including:
Aplicaciones Científicas De Investigación
Cupric stearate has a wide range of applications in scientific research and industry:
Comparación Con Compuestos Similares
Cupric stearate can be compared with other metal stearates such as:
- Mercury(II) stearate
- Cobalt(II) stearate
While all these compounds are metallic soaps, this compound is unique due to its distinctive blue-green color and its specific applications in catalysis and antimicrobial research. Mercury(II) stearate and cobalt(II) stearate have different physical properties and applications, making this compound particularly valuable in certain industrial and research contexts .
Propiedades
Número CAS |
7617-31-4 |
|---|---|
Fórmula molecular |
C18H36CuO2 |
Peso molecular |
348.0 g/mol |
Nombre IUPAC |
copper;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
Clave InChI |
YVENFKCVDQUMMA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cu+2] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.[Cu] |
Descripción física |
Light blue to blue-green solid; [Merck Index] Blue-green powder; [Pfaltz and Bauer MSDS] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




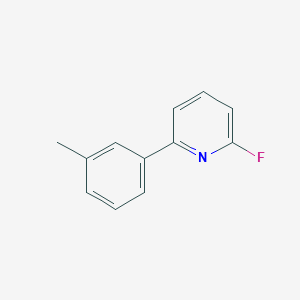


![9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-3H-purin-6-one](/img/structure/B7946674.png)
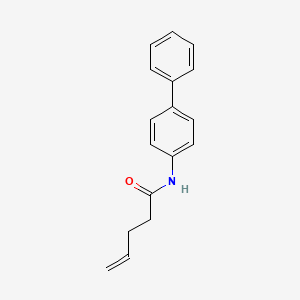
![(E)-N-[(E)-benzylideneamino]-1-phenylmethanimine](/img/structure/B7946689.png)
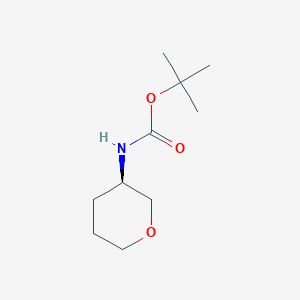
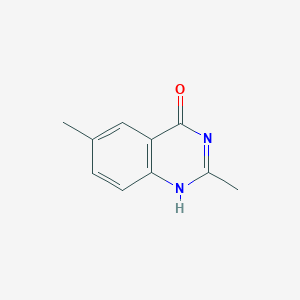
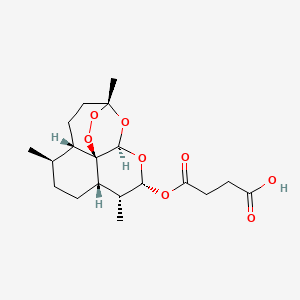

![[(2R)-3,4-dihydro-2H-chromen-2-yl]methylazanium;chloride](/img/structure/B7946715.png)
